4,4,4-Trifluoro-2-(2-methoxyethyl)butanoic acid

描述

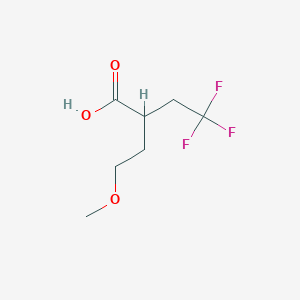

4,4,4-Trifluoro-2-(2-methoxyethyl)butanoic acid (CAS: 2098129-21-4) is a fluorinated carboxylic acid with a branched structure. Its molecular formula is C₇H₁₁F₃O₃, featuring a trifluoromethyl group at the terminal carbon (position 4) and a 2-methoxyethyl substituent at position 2 of the butanoic acid backbone . The trifluoromethyl group confers strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid moiety. This compound is utilized in pharmaceutical and agrochemical research, particularly in the development of enzyme inhibitors and bioactive molecules due to its stability and tunable reactivity .

属性

IUPAC Name |

4,4,4-trifluoro-2-(2-methoxyethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O3/c1-13-3-2-5(6(11)12)4-7(8,9)10/h5H,2-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFKSKMVEXJTQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4,4,4-Trifluoro-2-(2-methoxyethyl)butanoic acid is a fluorinated carboxylic acid that has garnered attention for its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and applications in scientific research and medicine.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁F₃O₂, with a molecular weight of approximately 248.20 g/mol. The presence of trifluoromethyl groups significantly enhances its lipophilicity and metabolic stability, making it an attractive candidate in various chemical and biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl groups increase binding affinity to enzymes and receptors, facilitating modulation of their activity. This interaction can influence various biochemical pathways, which underscores the compound's potential as a tool in both research and therapeutic contexts.

Enzyme Interactions

Research indicates that this compound may play a role in enzyme inhibition. Its structural characteristics allow it to act as a competitive inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have suggested its potential as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor, which is relevant for diabetes treatment due to its role in glucose metabolism regulation .

Pharmacological Properties

The compound has been investigated for its pharmacological properties, including anti-inflammatory and anti-cancer activities. Preliminary studies suggest that it may inhibit tumor growth by modulating signaling pathways associated with cell proliferation and apoptosis .

Case Studies

- DPP-IV Inhibition : In a study examining various compounds for DPP-IV inhibition, this compound was identified as a promising candidate due to its effective binding affinity and subsequent reduction in blood glucose levels in animal models .

- Anti-Cancer Activity : A recent investigation into the anti-cancer properties of fluorinated compounds highlighted this compound's ability to induce apoptosis in cancer cell lines through modulation of the PI3K/Akt signaling pathway .

Applications in Drug Discovery

The compound’s unique properties make it valuable in drug development. It serves as a building block for synthesizing more complex organic molecules with potential therapeutic applications. Its role as an enzyme inhibitor positions it well within the framework of modern pharmacology focused on targeted therapies.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Biological Activity | Notes |

|---|---|---|---|

| This compound | 248.20 g/mol | DPP-IV inhibition | Potential use in diabetes treatment |

| 4,4,4-Trifluoro-2-(2-methoxyethyl)-3-oxobutyric acid ethyl ester | TBD | Anti-cancer activity | Related structural features |

| 4-(Trifluoromethyl)benzoic acid | TBD | Anti-inflammatory | Commonly studied fluorinated compound |

科学研究应用

While direct, comprehensive case studies and data tables for "4,4,4-Trifluoro-2-(2-methoxyethyl)butanoic acid" are not widely available, its properties and related research suggest several potential applications. Here’s a detailed overview based on the available information:

Potential Applications of this compound

1. Synthesis of Ferroelectric Liquid Crystals

- This compound can be used in the synthesis of novel ferroelectric liquid crystals, which have applications in display technologies and sensors.

2. Chemical Synthesis

- Carboxylic Acid Reactions: The carboxylic acid group can undergo reactions such as esterification, amidation, and salt formation. These reactions are valuable in creating derivatives with modified properties or functionalities.

- Building Block in Organic Synthesis: Useful as a building block in the synthesis of more complex organic molecules.

3. Pharmaceutical Research

- Enhancing Lipophilicity and Metabolic Stability: The presence of trifluoromethyl groups typically enhances the lipophilicity and metabolic stability of compounds, making them of interest in various chemical and biological applications.

- Interaction Studies: Crucial for understanding its pharmacokinetics and pharmacodynamics. Investigations into its binding affinity with various biological targets (e.g., enzymes or receptors) could reveal its therapeutic potential. Furthermore, studies on its metabolic pathways would provide insights into its stability and bioavailability.

4. Material Science

- This compound is a fluorinated carboxylic acid characterized by its trifluoromethyl group and a methoxyethyl substituent.

5. Development of Cosmetic Products

- Experimental design techniques and an adequate composition of the formulation are important in the development of stable, safe, and effective cosmetic products .

6. Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

- Useful for manufacture of a medicament for the treatment or prevention of diseases involving inappropriate activity of DPP-IV . Representative examples of the diseases caused by inappropriate levels of DPP-IV include, but are in no way limited to, diabetes mellitus, obesity, and type II diabetes mellitus .

7. Use in coatings

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

*Estimated pKa values based on substituent electronic effects.

Key Comparisons

Acidity

The trifluoromethyl group at position 4 significantly lowers the pKa of the carboxylic acid across all analogs. However, substituents at position 2 modulate this effect:

- Electron-withdrawing groups (EWGs) : The 4-(trifluoromethyl)phenyl analog (pKa ~1.0–1.5) exhibits the strongest acidity due to the combined electron-withdrawing effects of the trifluoromethyl and phenyl groups .

- Electron-donating groups (EDGs) : The methoxyethyl substituent in the target compound donates electrons via its oxygen atom, slightly raising the pKa (~2.5–3.0) compared to phenyl-based analogs .

- Hydroxy groups: The 3-hydroxy substituent in 2-ethyl-4,4,4-trifluoro-3-hydroxybutanoic acid increases pKa (~3.5–4.0) due to intramolecular hydrogen bonding stabilizing the protonated form .

Solubility and Lipophilicity

准备方法

Synthesis via Substitution and Decarboxylation of Diethyl Malonate Derivatives

A patented method (CN105237340B) describes a novel synthesis pathway for related trifluorobutanoic acid derivatives starting from diethyl malonate. The key steps are:

Substitution Reaction: Diethyl malonate undergoes nucleophilic substitution with 2,2,2-trifluoroethyl p-toluenesulfonate in the presence of a base catalyst (e.g., sodium ethoxide or Feldalat NM). This yields 2-(2,2,2-trifluoroethyl)-diethyl malonate.

Decarboxylation: The substituted malonate is subjected to decarboxylation under controlled temperature (120–130 °C) with salts such as sodium chloride or calcium chloride, producing 4,4,4-trifluoroacetic acid ethyl ester.

Reduction: The ester is reduced using sodium borohydride or potassium borohydride catalysts (e.g., calcium chloride or lithium chloride as co-catalysts) to yield 4,4,4-trifluorobutanol.

While this patent specifically targets trifluorobutanol, the methodology can be adapted for the preparation of trifluorobutanoic acid derivatives by further oxidation or functional group modification steps to introduce the 2-methoxyethyl group.

| Step | Reaction | Reagents/Catalysts | Conditions | Product |

|---|---|---|---|---|

| 1 | Substitution | Diethyl malonate, 2,2,2-trifluoroethyl p-toluenesulfonate, base catalyst (NaOEt) | Heated, solvent medium, controlled addition | 2-(2,2,2-trifluoroethyl)-diethyl malonate |

| 2 | Decarboxylation | Salt (NaCl or CaCl2), water | 120–130 °C | 4,4,4-trifluoroacetic acid ethyl ester |

| 3 | Reduction | NaBH4 or KBH4, catalyst (CaCl2, LiCl) | Controlled temperature, aqueous quench | 4,4,4-trifluorobutanol |

Introduction of 2-Methoxyethyl Side Chain via Mitsunobu Reaction

Research literature (Politecnico di Milano thesis) details the use of the Mitsunobu reaction to introduce 2-methoxyethyl groups into amino acid derivatives, which can be adapted for 4,4,4-trifluoro-2-(2-methoxyethyl)butanoic acid synthesis:

The Mitsunobu reaction involves the reaction of 2-methoxyethanol with an appropriate carboxylic acid or amino acid precursor using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in dry tetrahydrofuran (THF) solvent.

The reaction is conducted at 0 °C initially, then stirred at room temperature for extended periods (up to 16 hours).

Purification is achieved by silica gel chromatography, and the product formation is confirmed by NMR analysis.

This method is advantageous due to its mild conditions, high yields, and avoidance of hazardous reagents compared to other alkylation methods.

Multi-Step Organic Synthesis with Controlled Fluorination

The synthesis of fluorinated butanoic acids often requires careful control of fluorination steps to avoid racemization or side reactions. This includes:

Use of inert atmospheres (e.g., nitrogen or argon) during sensitive steps to prevent oxidation.

Temperature control during the introduction of trifluoromethyl groups to optimize yield.

Selection of solvents that stabilize intermediates and facilitate purification.

For example, the introduction of trifluoromethyl groups can be achieved via nucleophilic substitution or radical trifluoromethylation using specialized reagents under controlled conditions.

Comparative Data Table of Preparation Parameters

| Preparation Step | Reagents/Catalysts | Temperature (°C) | Solvent | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Substitution of diethyl malonate | 2,2,2-trifluoroethyl p-toluenesulfonate, NaOEt | 50–80 | Organic solvent (e.g., ethanol) | 3–6 hours | 75–85 | Base catalyst mol ratio critical |

| Decarboxylation | NaCl or CaCl2, water | 120–130 | Aqueous | 2–4 hours | 70–80 | Salt ratio 1:0.2–0.4 |

| Reduction | NaBH4 or KBH4, CaCl2 or LiCl | 0–25 | Organic solvent/water | 1–3 hours | 80–90 | Quenching with water required |

| Mitsunobu Reaction (for 2-methoxyethyl introduction) | DIAD, triphenylphosphine, 2-methoxyethanol | 0 to RT | Dry THF | 16 hours | ~90 | Requires inert atmosphere, silica gel purification |

Research Findings and Notes

The substitution of diethyl malonate with trifluoroethyl p-toluenesulfonate is efficient and uses readily available, inexpensive raw materials, making it industrially viable.

Decarboxylation under salt-mediated conditions improves yield and purity of trifluorinated esters, facilitating downstream reduction steps.

The Mitsunobu reaction is a preferred method for introducing the 2-methoxyethyl group due to its mild conditions and high selectivity, minimizing side reactions and racemization.

The overall synthetic route benefits from environmentally friendly solvents and recyclable catalysts, aligning with green chemistry principles.

Analytical validation using NMR, HPLC, and mass spectrometry is essential to confirm product purity and structural integrity throughout the synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。